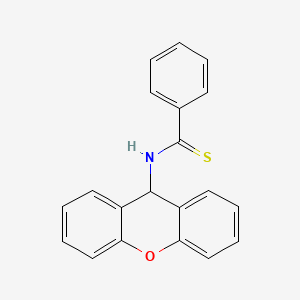

N-9H-xanthen-9-ylbenzenecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-9H-xanthen-9-ylbenzenecarbothioamide and its derivatives typically involves processes that may include condensation reactions, such as the Claisen-Schmidt condensation, to form the xanthene backbone. For instance, the condensation of 3-formyl-9-methylcarbazole with amides of 3-aminoacetophenone can afford various benzamide/amide derivatives with xanthene structures, demonstrating the versatility and reactivity of the xanthene core in synthetic chemistry (Bandgar et al., 2012).

Scientific Research Applications

Biological Activities and Medicinal Chemistry

Xanthene derivatives, including N-9H-xanthen-9-ylbenzenecarbothioamide, exhibit a range of biological activities. They serve as key scaffolds in medicinal chemistry due to their diverse pharmacological effects. Research has highlighted their potential in cancer therapy, with specific xanthene compounds showing antitumor activity. These effects are often linked to the modulation of protein kinase C and other cellular targets, underscoring their utility in developing novel therapeutic agents (Pinto, Sousa, & Nascimento, 2005).

Material Science and Polymer Chemistry

In the realm of material science, novel aromatic polyamides containing xanthene cardo groups have been synthesized, demonstrating enhanced solubility in polar solvents and excellent thermal stability. These polymers are amorphous, making them suitable for various applications due to their mechanical properties and high decomposition temperatures (Sheng et al., 2009). Furthermore, xanthene-based polyamide/Fe3O4 nanocomposites have been developed, exhibiting superparamagnetic properties and improved thermal stability compared to neat polyamide, suggesting their potential in advanced material applications (Moghanian, Mobinikhaledi, & Monjezi, 2015).

Analytical Chemistry

Xanthene derivatives are utilized in analytical chemistry for lipophilicity studies, providing insights into the properties of novel compounds. Studies have explored the use of reversed-phase high-performance liquid chromatography to investigate the lipophilicity of xanthene and thioxanthene derivatives, aiding in the understanding of their pharmacokinetic properties (Tsantili-Kakoulidou et al., 1993).

Future Directions

While specific future directions for N-(9H-xanthen-9-yl)benzenecarbothioamide are not mentioned in the literature, there is a general interest in the development of new xanthones and the establishment of structure–function relationships . Further investigations are needed to improve their potential clinical outcomes .

properties

IUPAC Name |

N-(9H-xanthen-9-yl)benzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NOS/c23-20(14-8-2-1-3-9-14)21-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,19H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOLWOMVLVCRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)

![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)